Tieghemelin
Description
Structure
2D Structure
Properties
Molecular Formula |
C58H92O29 |
|---|---|
Molecular Weight |
1253.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,4aR,5R,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,5,8-trihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C58H92O29/c1-20-30(65)32(67)36(71)48(80-20)83-41-27(63)18-78-47(39(41)74)82-40-21(2)81-49(38(73)35(40)70)85-43-31(66)26(62)17-79-51(43)87-52(77)58-12-11-53(3,4)13-23(58)22-9-10-28-54(5)14-25(61)45(86-50-37(72)33(68)34(69)42(84-50)46(75)76)55(6,19-59)44(54)24(60)15-57(28,8)56(22,7)16-29(58)64/h9,20-21,23-45,47-51,59-74H,10-19H2,1-8H3,(H,75,76)/t20-,21-,23-,24+,25-,26-,27+,28+,29+,30-,31-,32+,33-,34-,35-,36+,37+,38+,39+,40-,41-,42-,43+,44+,45-,47-,48-,49-,50-,51-,54+,55-,56+,57+,58+/m0/s1 |
InChI Key |
QXLGWIOGISQPDB-NWYPMDLMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@H](CO[C@H]4OC(=O)[C@]56CCC(C[C@H]5C7=CC[C@@H]8[C@]9(C[C@@H]([C@@H]([C@@]([C@@H]9[C@@H](C[C@]8([C@@]7(C[C@H]6O)C)C)O)(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)C)(C)C)O)O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CC(C(C(C9C(CC8(C7(CC6O)C)C)O)(C)CO)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)C)(C)C)O)O)C)O)O)O)O |
Synonyms |
tieghemelin |
Origin of Product |
United States |
Sources and Distribution of Tieghemelin in Biological Systems
Occurrence in Plant Genera
Tieghemelin has been identified in several plant genera, primarily within the Sapotaceae family. Its presence is most notably documented in the genera Tieghemella, Argania, and Vitellaria.
The compound this compound was first reported in Tieghemella heckelii, a large tree native to the rainforests of West Africa. nih.govacs.org Research has confirmed the isolation of this compound from the fruits and seeds of this species. acs.orgresearchgate.nettandfonline.com Tieghemella heckelii, also known as Makoré, is considered an endangered species due to overexploitation for its timber. ajol.infoafriquescience.net
This compound has also been isolated from Argania spinosa, a tree endemic to the arid and semi-arid regions of southwestern Morocco. nih.govresearchgate.net This species, commonly known as the argan tree, is well-adapted to drought and high temperatures. au.dkargania.org The compound is found in the press cake residue left after oil extraction from the argan nuts. nih.gov The argan tree plays a crucial role in preventing desertification and supporting local economies through the production of argan oil. au.dkmdpi.com
Vitellaria paradoxa, the shea tree, is another significant source of this compound. researchgate.netnih.gov This species is widespread across the Sudano-Sahelian savanna belt of West and Central Africa. prota4u.orgfao.orgmdpi.com this compound, along with other triterpenoid (B12794562) glycosides, has been isolated from the kernels of shea nuts. nih.govresearchgate.net The shea tree is a vital economic resource for local communities, primarily through the production of shea butter from its nuts. prota4u.orgfao.org
Besides the aforementioned genera, this compound has been reported in other plants of the Sapotaceae family, such as Mimusops laurifolia and Manilkara hexandra. nih.gov
Vitellaria Species (e.g., Vitellaria paradoxa)
Localization within Plant Tissues and Organs
Research indicates that this compound is not uniformly distributed throughout the plant. Its localization is primarily concentrated in specific tissues and organs, particularly the reproductive parts.
Seeds and Fruits: The highest concentrations of this compound are consistently found in the seeds and fruits of the producing plants. acs.orgresearchgate.nettandfonline.com In Tieghemella heckelii, the fruits are the primary source from which this compound is isolated. acs.orgresearchgate.net Similarly, in Vitellaria paradoxa, the compound is extracted from the kernels of the shea nuts. nih.govresearchgate.net For Argania spinosa, this compound is found in the press cake, which is a byproduct of oil extraction from the kernels. nih.gov
Bark: In some species like Argania spinosa, triterpene saponins (B1172615), including those related to this compound, have been isolated from the bark. researchgate.net
General Distribution: While specific studies on the histochemical localization of this compound are limited, research on the localization of secondary metabolites in other plant species suggests that such compounds are often stored in vacuoles of parenchymatous tissues, or in specialized idioblasts within various organs. rjpponline.org In general, the distribution of chemical compounds within a plant can be influenced by developmental stage and environmental factors. nih.gov
Ecological Niche and Phytogeographical Distribution of Producing Organisms
The plants that produce this compound occupy distinct ecological niches and have specific geographical distributions.
Tieghemella heckelii is a large tree species native to the wet tropical rainforests of West and Central Africa, found in countries such as Guinea, Sierra Leone, Ivory Coast, Ghana, and Nigeria. kew.orgresearchgate.net It thrives in lowland evergreen forests and is often found in low densities. researchgate.net The species plays a role in its ecosystem, with its seeds being dispersed by elephants. researchgate.net However, its populations are threatened by deforestation and selective logging. researchgate.net
Argania spinosa is a xerophytic tree species endemic to the arid and semi-arid regions of southwestern Morocco, where it forms extensive woodlands. au.dkcabidigitallibrary.org It is remarkably adapted to survive in areas with low rainfall (120-500 mm annually) and high temperatures (up to 50°C). au.dkcabidigitallibrary.org The argan tree grows on a variety of soils and at altitudes from sea level up to 1500 meters. au.dk These woodlands are a crucial barrier against desertification and have been recognized as a UNESCO Biosphere Reserve. argania.orgmdpi.com
Vitellaria paradoxa , the shea tree, is characteristic of the African savanna and the southern Sahel, forming a wide belt from Senegal in the west to Uganda in the east. prota4u.orgfao.orgmdpi.com It is a deciduous tree that grows in areas with annual rainfall between 600 and 1400 mm and a distinct dry season. prota4u.orgmdpi.com The species is divided into two subspecies: paradoxa in the west and nilotica in the east, with slight variations in their environmental tolerances. prota4u.orgsci-hub.se Shea trees are a prominent feature of agroforestry parklands in the region. mdpi.comcabidigitallibrary.org
Extraction, Isolation, and Purification Methodologies for Tieghemelin
Solvent Extraction Techniques
The initial step in obtaining tieghemelin involves the extraction from the plant matrix using appropriate solvents. The choice of solvent is critical and is based on the polarity and solubility of this compound and the other compounds present in the source material.
Aqueous-ethanolic solutions are effective in extracting polar compounds like saponins (B1172615). For instance, a 50% aqueous-ethanolic extract has been used to isolate polar saponins, including this compound, from Argan press cake. mdpi.comnii.ac.jp The use of aqueous ethanol (B145695) leverages the polarity of both water and ethanol to dissolve a broad range of compounds. For example, an 80% aqueous ethanol mixture has been utilized for extracting phytochemicals from plant barks, demonstrating its utility in solubilizing various plant constituents. scholarsresearchlibrary.com The general principle is that the water component of the solvent mixture enhances the extraction of hydrophilic compounds, while the ethanol component aids in dissolving less polar molecules. The ratio of ethanol to water can be adjusted to optimize the extraction of specific target compounds. mdpi.com Following the initial extraction, the residue is often further treated with methanol (B129727) to obtain a methanol-soluble residue, which is then subjected to further purification steps. tandfonline.com
Hexane (B92381) is a non-polar solvent primarily used to remove lipids and other non-polar compounds from the plant material before the main extraction of more polar compounds like saponins. researchgate.netjunyuanpetroleumgroup.com In the context of this compound isolation, hexane extraction is typically employed as a preliminary step to defat the seeds of Tieghemella heckelii. researchgate.netscilit.com This initial hexane extract contains fatty acids and steroid alcohols. researchgate.netscilit.com This "de-fatting" step is crucial as it removes interfering lipids, thereby enriching the subsequent extracts in saponins and simplifying the downstream purification process. After the hexane extraction, the remaining plant material (the marc) is then subjected to extraction with more polar solvents, such as water or methanol, to isolate the saponins. tandfonline.com The efficiency of solvent extraction is influenced by several factors, including the particle size of the plant material, the solvent-to-solid ratio, contact time, and temperature. scirp.orgresearchgate.net
Aqueous-Ethanolic Extractions
Chromatographic Separation Approaches
Following solvent extraction, the crude extract containing a mixture of saponins is subjected to various chromatographic techniques to isolate and purify this compound. researchgate.netcapes.gov.brscilit.com
Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that has proven to be highly effective for the separation of natural products like this compound. nih.govtautobiotech.com A significant advantage of CCC is the elimination of a solid support matrix, which prevents the irreversible adsorption of the sample. capes.gov.brnih.gov This technique relies on the differential partitioning of solutes between two immiscible liquid phases. researchgate.net
High-Speed Countercurrent Chromatography (HSCCC) is an advanced form of CCC that utilizes a strong centrifugal force to retain the stationary phase while the mobile phase is pumped through the coiled column. capes.gov.brresearchgate.net This method has been instrumental in the preparative separation and purification of this compound and related saponins from Tieghemella heckelii. researchgate.netcapes.gov.brscilit.comresearchgate.net HSCCC has been used to separate a crude saponin (B1150181) fraction containing both arganine C and this compound. research-nexus.nettandfonline.com The technique allows for the processing of large quantities of crude extract, making it suitable for obtaining preparative amounts of pure compounds. capes.gov.br For instance, HSCCC has been successfully applied to isolate and purify various natural products, demonstrating its versatility and efficiency. researchgate.net
The success of a CCC separation is critically dependent on the selection of an appropriate two-phase solvent system. nih.govtautobiotech.com The ideal solvent system should provide a suitable partition coefficient (K) for the target compounds, ensuring good separation and resolution. tautobiotech.comnih.gov For the separation of this compound and related saponins, several solvent systems have been developed and optimized.
A commonly used solvent system for the separation of this compound by CCC is a mixture of tert-butyl methyl ether (tBME), n-butanol, acetonitrile (B52724), and an aqueous solution of trifluoroacetic acid (TFA). nih.govtandfonline.com One specific ratio reported for the separation of arganines and this compound is tBME–n-butanol–acetonitrile–0.5% TFA (1:3:1:5 v/v/v/v). tandfonline.comtautobiotech.com Another study utilized a similar system of methyl t-butyl ether/1-butanol (B46404)/acetonitrile/0.5% TFA aqueous solution in a 1:3:3:5 v/v/v/v ratio. tandfonline.com Optimization of these solvent systems is a crucial step and often involves preliminary analysis using analytical HSCCC to determine the optimal partition coefficients for the target compounds before scaling up to a preparative separation. tautobiotech.com The choice of the mobile phase (either the upper or lower phase of the solvent system) and the flow rate are also critical parameters that are adjusted to achieve the best separation. researchgate.net
Table 1: Solvent Systems for the CCC Separation of this compound
| Solvent System Composition | Volume Ratio | Application | Reference(s) |
| tert-butyl methyl ether – n-butanol – acetonitrile – 0.5% TFA | 1:3:1:5 | Separation of arganines and this compound | tandfonline.comtautobiotech.com |
| methyl t-butyl ether – 1-butanol – acetonitrile – 0.5% TFA aqueous solution | 1:3:3:5 | Separation of arganine C and this compound | tandfonline.com |
| MtBE:nBuOH:AcN:0.5% TFA, 2% NaCl | 1:3:1:5 | Purification of arganines A, C, and D, deficient in this compound | researchgate.net |
High-Speed Countercurrent Chromatography (HSCCC)
Thin Layer Chromatography (TLC) in Fractionation
Thin Layer Chromatography (TLC) serves as a fundamental analytical tool in the fractionation process of this compound. researchgate.net It is routinely used for several key purposes: to monitor the progress of extraction and purification, to identify the presence of this compound in various fractions, and to determine appropriate solvent systems for larger-scale chromatographic separations. du.ac.in
In a typical application, a crude water extract from Tieghemella heckelii seeds, known to contain saponins, is analyzed using TLC. researchgate.netresearchgate.net This analysis helps to visualize the complexity of the extract and provides preliminary identification of compounds. For instance, after a pilot study involving partitioning and High-Speed Counter-Current Chromatography (HSCCC), fractions are collected and analyzed by TLC. researchgate.net In one such study, a fraction (F6) was shown to be a mixture of two components with Rf values of 0.08 and 0.3. The component with an Rf value of 0.08 was later identified as this compound through Nuclear Magnetic Resonance (NMR) analysis. researchgate.net
Preparative TLC has also been employed to resolve mixtures containing this compound. researchgate.net For example, a mixture of arganine C and this compound was successfully separated using preparative TLC with methanol extraction to isolate the individual compounds. researchgate.net The selection of the mobile phase is critical for effective separation in TLC. While specific solvent systems for this compound are often part of more complex chromatographic methods, the polarity is adjusted to achieve differential migration of the saponins present in the extract. du.ac.inphytopharmajournal.com Visualization of the separated spots on the TLC plate is often achieved under UV light or by using specific chemical sprays that react with saponins to produce colored spots. nih.govmds-usa.com
Column Liquid Chromatography (CLC) and High-Performance Liquid Chromatography (HPLC)
Column Liquid Chromatography (CLC) and its more advanced counterpart, High-Performance Liquid Chromatography (HPLC), are indispensable for the preparative purification of this compound. libretexts.orgopenaccessjournals.com These techniques operate on the principle of separating components in a mixture as they pass through a column packed with a stationary phase, driven by a liquid mobile phase. shimadzu.com
Following initial extraction and preliminary fractionation, CLC is often used for further purification. Flash chromatography, a rapid form of column chromatography, has been successfully used to purify this compound. In one method, a fraction enriched with arganine C and this compound was subjected to flash chromatography on a Florisil® matrix. researchgate.net Elution with a solvent system of chloroform:methanol:0.5% trifluoroacetic acid (TFA) (6:4:0.5) yielded purified this compound. researchgate.net
High-Speed Counter-Current Chromatography (HSCCC), a type of liquid-liquid chromatography, has proven particularly effective for the separation of saponins like this compound. researchgate.netresearchgate.netgoogle.com This technique avoids the use of a solid support, minimizing irreversible adsorption of the sample. researchgate.net A common two-phase solvent system used for the separation of this compound and related saponins is methyl t-butyl ether:1-butanol:acetonitrile:0.5% TFA in a ratio of 1:3:1:5. researchgate.netresearchgate.net In a specific application, 18 grams of a crude methanol extract fraction were separated by HSCCC using this solvent system, with the lower aqueous phase acting as the mobile phase. researchgate.net
HPLC is a high-resolution technique used for the final purification and quantification of this compound. openaccessjournals.comresearchgate.net While detailed HPLC parameters for this compound are proprietary to specific research, the general principle involves using a reversed-phase column (e.g., C18) where the stationary phase is non-polar. libretexts.orgnih.gov A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds. libretexts.orgnih.gov The gradient of the mobile phase is adjusted to achieve optimal separation of the closely related saponins.
Gas Chromatography (GC) in Conjunction with Saponin Analysis
Gas Chromatography (GC) is a powerful analytical technique, but it is not typically used for the direct analysis of intact saponins like this compound. rjptonline.orgijpsr.com This is because saponins are large, non-volatile molecules that would decompose at the high temperatures required for GC analysis. scielo.org.bo
However, GC, often coupled with Mass Spectrometry (GC-MS), can be used to analyze the aglycone (sapogenin) part of the saponin after chemical modification. scielo.org.bo This process involves:
Acid Hydrolysis: The saponin is first hydrolyzed, typically with an acid (e.g., HCl), to break the glycosidic bonds and release the sugar moieties and the sapogenin. scielo.org.bo
Derivatization: The resulting sapogenins are then derivatized to make them volatile. A common method is silylation, which converts the polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. scielo.org.bo
The volatile TMS-derivatized sapogenins can then be analyzed by GC-MS. This analysis provides valuable structural information about the aglycone of the saponin. scielo.org.bo While research on Tieghemella heckelii has utilized GC to resolve fatty acids and steroid alcohols from hexane extracts, the direct application to this compound analysis follows this indirect approach of analyzing its sapogenin. researchgate.netresearchgate.net
Multi-Stage Purification Strategies
Achieving high purity for this compound necessitates a multi-stage purification strategy that combines several chromatographic techniques in a logical sequence. researchgate.netresearchgate.net A typical workflow starts with a crude extract and progressively enriches the concentration of this compound through successive purification steps.
An example of a successful multi-stage strategy for isolating this compound from Tieghemella heckelii seeds is as follows: researchgate.net
Initial Extraction: A water extract of the seeds is prepared, which contains a complex mixture of saponins, including this compound and arganines. researchgate.netresearchgate.net
Liquid-Liquid Partitioning: The crude extract is partitioned between two immiscible solvents, such as 1-butanol and an aqueous buffer (e.g., 0.2M ammonium (B1175870) acetate (B1210297) at pH 6.7). researchgate.net This step separates compounds based on their differential solubility in the two phases.
High-Speed Counter-Current Chromatography (HSCCC): The organic phase from the partitioning step, which is enriched in saponins, is then subjected to HSCCC. researchgate.netgoogle.com Using a solvent system like methyl t-butyl ether:1-butanol:acetonitrile:0.5% TFA (1:3:1:5), this step can separate large quantities of the extract and provide fractions that are significantly enriched in this compound and arganine C. researchgate.netresearchgate.net
pH-Based Liquid Partitioning: To separate this compound (which has a carboxylic acid group) from arganine C, the pH of the partitioning system is adjusted. researchgate.netresearchgate.net By using a buffer at a higher pH, such as ammonium bicarbonate at pH 7.9, the carboxylic acid on this compound becomes ionized, increasing its solubility in the aqueous phase, while arganine C remains more soluble in the organic phase (1-butanol). researchgate.net
Final Polishing with Flash Chromatography: The separated, enriched fractions of this compound are then subjected to a final "polishing" step using flash chromatography on a Florisil® matrix with a chloroform:methanol:0.5% TFA eluant. researchgate.net
This systematic combination of different separation techniques, each exploiting different physicochemical properties of the molecules, is crucial for obtaining this compound with high purity. kuleuven.be
Yield Optimization in Extraction and Isolation Processes
Optimizing the yield of this compound during extraction and isolation is a key objective in its production. researchgate.netresearchgate.net Several strategies can be employed to maximize the recovery of this compound from the raw plant material.
One significant approach involves the chemical conversion of a more abundant, related saponin into the target compound. In the case of Tieghemella heckelii extracts, arganine C is often present in a higher concentration than this compound. Research has shown that it is possible to convert this compound into arganine C, which suggests that optimizing the extraction for the more abundant and structurally similar arganine C could be a strategic approach, followed by potential (though not explicitly detailed for this compound) semi-synthetic modifications. researchgate.netresearchgate.netresearchgate.net
Biosynthesis and Biotransformation Pathways of Tieghemelin
Precursor Elucidation and Metabolic Origin
The biosynthesis of Tieghemelin is rooted in the production of its aglycone, 16α-hydroxyprotobassic acid, which itself is derived from fundamental isoprenoid precursors.
This compound is a derivative of either protobassic acid or 16α-hydroxyprotobassic acid. nih.gov These oleanane-type triterpenoid (B12794562) aglycones form the backbone of a variety of saponins (B1172615) found in the Sapotaceae family. Specifically, this compound is a 3,28-di-O-bisdesmoside of 16α-hydroxyprotobassic acid. nih.gov The formation of protobassic acid and its hydroxylated derivative is a critical branch point in the biosynthesis of a class of saponins that includes this compound. Phytochemical studies of plants like Argania spinosa and Vitellaria paradoxa have identified a series of related saponins derived from these two aglycones, highlighting a common biosynthetic origin. nih.govsci-hub.se
The structural relationship between these compounds suggests a stepwise modification of the triterpene skeleton. The biosynthesis likely proceeds from a common oleanane (B1240867) precursor, which is then hydroxylated at various positions, including C-16, to yield 16α-hydroxyprotobassic acid. This aglycone then serves as the acceptor for subsequent glycosylation steps to form this compound.
The fundamental building blocks for this compound, like all triterpenoids, are C5 isoprene (B109036) units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govfrontiersin.org Plants utilize two distinct pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway located in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. frontiersin.orgnih.gov
The triterpenoid backbone of this compound is synthesized from IPP units generated primarily through the cytosolic MVA pathway. nih.gov This pathway starts with acetyl-CoA and proceeds through several enzymatic steps to produce IPP. nih.gov Six of these C5 units are then sequentially condensed to form the linear C30 precursor, squalene (B77637). nih.gov This molecule is the universal precursor to all triterpenoids and sterols in plants. ikiam.edu.ec
Protobassic Acid and 16α-Hydroxyprotobassic Acid Pathways
Enzymatic Steps in this compound Biosynthesis
The conversion of the linear squalene molecule into the complex, cyclic structure of this compound involves a series of highly specific enzymatic reactions, primarily catalyzed by oxidosqualene cyclases and glycosyltransferases.
The first committed step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene (B107256), which is formed from the oxidation of squalene. ikiam.edu.ec This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govikiam.edu.ec These enzymes are pivotal in generating the vast structural diversity of triterpenoid skeletons. evolution.ac.cn
The specific OSC involved in the formation of the protobassic acid skeleton of this compound directs the folding of 2,3-oxidosqualene into a specific conformation that leads to the formation of the oleanane-type backbone. ikiam.edu.ec While the precise OSC responsible for the synthesis of the direct precursor to protobassic acid has not been definitively characterized, it is understood that different OSCs can produce a variety of triterpene scaffolds from the same substrate. evolution.ac.cnmdpi.com Following cyclization, a series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases, would be required to introduce the hydroxyl groups at positions C-2, C-3, C-6, C-16, and C-23, and the carboxyl group at C-28, to form 16α-hydroxyprotobassic acid.
Once the 16α-hydroxyprotobassic acid aglycone is formed, it undergoes glycosylation, a process catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.gov These enzymes transfer sugar moieties from an activated sugar donor, such as UDP-glucose or UDP-glucuronic acid, to the aglycone. nih.govebi.ac.uk The formation of this compound, a bisdesmosidic saponin (B1150181), requires at least two different sets of UGTs to attach sugar chains at both the C-3 and C-28 positions of the aglycone.
In the case of this compound, a glucuronic acid moiety is attached to the C-3 hydroxyl group. researchgate.net A complex oligosaccharide chain, specifically an arabinopyranosyl-(1→2)-[rhamnopyranosyl-(1→4)]-xylopyranosyl-(1→3)-rhamnopyranosyl moiety, is attached to the C-28 carboxyl group. The assembly of this intricate sugar chain involves a series of specific UGTs, each responsible for adding a particular sugar with the correct linkage. nih.govfrontiersin.org The study of UGTs in saponin biosynthesis is an active area of research, as these enzymes are key determinants of the final structure and biological activity of the saponin. nih.gov
Oxidosqualene Cyclases
Bioconversion and Chemical Transformations of this compound
This compound can be modified through both biological and chemical means, leading to the formation of other related compounds or the release of its constituent parts. researchgate.netresearchgate.net These transformations are important for understanding its metabolic fate and for the potential to generate novel derivatives.
Bioconversion, or biotransformation, utilizes microorganisms or their enzymes to carry out specific chemical reactions on a substrate. taylorandfrancis.com While specific microbial transformations of this compound are not extensively documented, the general principles of bioconversion can be applied. For instance, microbial enzymes could be used for selective hydrolysis of the sugar chains or modification of the aglycone.
Chemical transformations of this compound have been reported, primarily through hydrolysis. Acid hydrolysis can be used to cleave the glycosidic bonds, releasing the aglycone (16α-hydroxyprotobassic acid) and the constituent sugars. researchgate.netacs.orgscience.gov This method is often used for structural elucidation. Enzymatic hydrolysis, using specific glycosidases, allows for a more controlled, stepwise removal of the sugar units. heraldopenaccess.usresearchgate.netresearchgate.net For example, treatment with a specific enzyme could remove the terminal rhamnose from the C-28 sugar chain.
A notable chemical transformation is the reduction of the glucuronic acid at C-3 of this compound to a glucose residue. This conversion has been achieved using sodium borohydride, transforming this compound into Arganine C, another naturally occurring saponin. researchgate.netresearchgate.net This demonstrates a close biosynthetic and chemical relationship between these two compounds.
Table of Research Findings on this compound Bioconversion and Transformation
| Transformation Type | Reagent/Enzyme | Product(s) | Reference(s) |
| Chemical Reduction | Sodium borohydride | Arganine C | researchgate.net, researchgate.net |
| Acid Hydrolysis | Acid (e.g., HCl) | 16α-hydroxyprotobassic acid, constituent sugars | researchgate.net, acs.org, science.gov |
| Enzymatic Hydrolysis | Glycosidases | Partially deglycosylated this compound derivatives, 16α-hydroxyprotobassic acid | heraldopenaccess.us, researchgate.net, researchgate.net |
Conversion of this compound to Arganine C
This compound can be converted to Arganine C, a more potent antiviral saponin. researchgate.netresearch-nexus.net This transformation involves the reduction of the ethyl ester in this compound. researchgate.net One documented method for this conversion is a chemical treatment using 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) in dimethylformamide (DMF), which is then refluxed for five hours. research-nexus.net This process has been shown to be efficient, with one study successfully converting a crude saponin fraction containing this compound and Arganine C in a 2:1 ratio into pure Arganine C. research-nexus.net From an initial 700 mg of the crude sample, 500 mg of pure Arganine C was obtained. research-nexus.net Another method involves the reduction of the ethyl ester with sodium borohydride. researchgate.net The enhanced antiviral activity of Arganine C, particularly its ability to inhibit HIV entry into cells, makes this conversion a significant area of research. researchgate.netresearch-nexus.net
Enzymatic and Chemical Modifications Leading to Analogs
Both enzymatic and chemical modifications of this compound and its aglycone, tigogenin (B51453), have been explored to generate various analogs. Glycosylation, the attachment of sugar moieties, is a key modification that significantly influences the biological activity of these compounds. nih.govebi.ac.uk
Enzymatic Modifications:
Biotransformation using microorganisms presents an environmentally friendly approach to modify steroidal saponins. nih.gov Fungi, in particular, are known for their capacity to biotransform a wide range of natural products due to the broad substrate specificity of their enzymes, such as laccases, peroxidases, and cytochromes P450. researchgate.net For instance, a bacterial strain, Bacillus subtilis ZG-21, isolated from soil, has been shown to transform steroidal saponins from Agave sisalana into tigogenin. nih.gov Optimization of fermentation conditions, including temperature, pH, time, and substrate concentration, is crucial for maximizing the yield of the desired product. researchgate.net In one study, a maximum tigogenin yield of 26.7 mg/g was achieved under optimized conditions. researchgate.net
Chemical Modifications:
Chemical synthesis offers a versatile platform for creating this compound analogs with diverse functionalities. One-pot sequential multi-step glycosylation has been employed to synthesize tigogenin triglycoside and its derivatives with different carbohydrate moieties. nih.gov This method simplifies the synthesis process and allows for the creation of novel saponins. nih.gov For example, neoglycosylation, a method for creating novel glycosides, has been used to synthesize derivatives of oleanolic acid, another triterpenoid, highlighting the potential for applying similar strategies to this compound. mdpi.com The choice of glycosylation strategy and the nature of the attached sugar chains can have a profound impact on the biological activity of the resulting analogs. For instance, the removal of the four-sugar chains from this compound and Arganine C resulted in a total loss of antiviral activity. researchgate.net
Table 1: Examples of this compound and Tigogenin Modifications
| Original Compound | Modification Type | Reagent/Enzyme | Resulting Compound/Product | Reference |
|---|---|---|---|---|
| This compound | Chemical Reduction | Sodium borohydride | Arganine C | researchgate.net |
| This compound | Chemical Conversion | 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) in dimethylformamide (DMF) | Arganine C | research-nexus.net |
| Steroidal Saponins | Biotransformation | Bacillus subtilis ZG-21 | Tigogenin | nih.gov |
| Tigogenin | Chemical Glycosylation | Partially protected thiogalactosides | Tigogenin triglycoside and derivatives | nih.gov |
| Tigogenin | Enzymatic Glucosylation | SaGT4A (UDP-glucosyltransferase) | Tigogenin 3-O-β-D-glucopyranoside | ebi.ac.uk |
Genetic and Genomic Insights into this compound Biosynthesis
The production of complex natural products like this compound is governed by a series of genes often organized into biosynthetic gene clusters (BGCs). nih.govsecondarymetabolites.org Understanding the genetic and genomic basis of this compound biosynthesis is fundamental for its controlled and enhanced production.
Identification of Biosynthetic Gene Clusters
Biosynthetic gene clusters (BGCs) are contiguous sets of genes within an organism's genome that collectively encode the proteins required for the synthesis of a specific secondary metabolite. nih.gov The identification of the BGC responsible for this compound biosynthesis would involve genome mining of the source organism, likely a plant from the Tieghemella genus. researchgate.net Computational tools like antiSMASH and plantiSMASH are instrumental in predicting and annotating BGCs in microbial and plant genomes, respectively. researchgate.net These clusters typically contain genes for the core scaffold-synthesizing enzymes (like terpene cyclases for triterpenoids), as well as genes encoding modifying enzymes such as cytochrome P450s, glycosyltransferases, and acyltransferases. researchgate.net While specific BGCs for this compound have not been explicitly detailed in the provided search results, the general principles of BGC organization in plants for terpene synthesis are well-established. researchgate.net For instance, a terpene BGC usually includes a terpene synthase (TPS) as the core enzyme, along with accessory enzymes that modify the initial terpene backbone. researchgate.net
Regulation of Gene Expression in this compound Production
The expression of genes within a BGC is a tightly regulated process, ensuring that the production of the secondary metabolite occurs at the appropriate time and in response to specific developmental or environmental cues. wikipedia.orgpressbooks.pub Gene expression can be controlled at multiple levels, including transcriptional initiation, RNA processing, and post-translational modification of proteins. wikipedia.org In bacteria, the regulation of BGCs often involves a hierarchical control system where global transcription factors (TFs) regulate the expression of pathway-specific TFs, which in turn control the expression of the biosynthetic genes. biorxiv.org This "one-for-all" strategy ensures coordinated expression of the entire cluster. biorxiv.org In plants, the regulation is similarly complex, involving transcription factors that respond to various signals. The expression of these regulatory genes and the biosynthetic genes themselves can be influenced by factors such as hormonal signals and stress responses. For example, the accumulation of transcripts for a glucosyltransferase involved in steroidal saponin biosynthesis in Solanum aculeatissimum showed a unique response to wounding stress, suggesting its role in plant defense. ebi.ac.uk Understanding these regulatory networks is key to manipulating the production of this compound.
Metabolic Engineering Strategies for Enhanced this compound Production
Metabolic engineering offers powerful strategies to enhance the production of valuable natural products like this compound. nih.gov These strategies aim to optimize the metabolic flux towards the desired compound by modifying the host organism's genetic and regulatory networks. nih.gov
Key metabolic engineering strategies that could be applied for enhanced this compound production include:
Overexpression of Key Enzymes: Increasing the expression levels of rate-limiting enzymes in the this compound biosynthetic pathway can significantly boost production. nih.gov This includes the enzymes responsible for the synthesis of the triterpene backbone and the specific glycosyltransferases that attach the sugar moieties.
Blocking Competing Pathways: By inactivating or downregulating genes in pathways that compete for the same precursors, metabolic flux can be redirected towards this compound biosynthesis. nih.gov For example, in yeast, disrupting enzyme genes that contribute to by-product formation has been shown to improve the yield of other target chemicals. biorxiv.org
Increasing Precursor Supply: Enhancing the production of the initial building blocks of the biosynthetic pathway, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) for triterpenoids, can lead to higher yields. nih.gov
Optimization of Fermentation Conditions: For microbial production systems, optimizing parameters such as pH, temperature, and nutrient composition is crucial for maximizing product yield. science.gov
Systems and Synthetic Biology Approaches: The development of advanced tools in systems and synthetic biology provides a roadmap for constructing highly efficient microbial cell factories. nih.gov This includes the use of genome-scale metabolic models to identify engineering targets and the design of synthetic genetic circuits to control gene expression with high precision.
Table 2: Potential Metabolic Engineering Targets for Enhanced this compound Production
| Strategy | Potential Gene/Pathway Target | Expected Outcome |
|---|---|---|
| Overexpression of Key Enzymes | Terpene synthase for protobassic acid backbone | Increased synthesis of the aglycone precursor |
| Overexpression of Key Enzymes | Specific glycosyltransferases | Enhanced glycosylation to form this compound |
| Blocking Competing Pathways | Pathways for other triterpenoids or sterols | Increased availability of precursors for this compound |
| Increasing Precursor Supply | Mevalonate (MVA) or MEP/DOXP pathway genes | Higher levels of IPP and DMAPP for triterpenoid synthesis |
Molecular and Cellular Biological Activities of Tieghemelin and Its Derivatives
Mechanisms of Cellular Interaction
The engagement of Tieghemelin with cells begins at the membrane and extends to the complex network of intracellular signaling that governs cellular function.
Saponins (B1172615), including this compound, are amphiphilic compounds consisting of a lipophilic aglycone core and hydrophilic sugar moieties. hilarispublisher.comhilarispublisher.com This structure allows them to interact with and potentially disrupt cell membranes, a characteristic that underlies many of their biological effects. hilarispublisher.comhilarispublisher.com The mechanisms of action for saponins often involve direct interaction with membrane components, such as cholesterol and phospholipids, which can lead to the formation of pores or a general increase in membrane permeability. nih.govrsc.org
Research on related saponins suggests that these interactions can be highly specific. For instance, the antiviral activity of some saponins is attributed to their ability to interact with viral envelope proteins or the host cell's membrane, thereby preventing viral entry. researchgate.net A study involving this compound and a related saponin (B1150181), Arganine C, isolated from Tieghemella heckelii, demonstrated inhibitory effects on HIV entry into cells. researchgate.net While Arganine C was a potent inhibitor of cell-cell fusion, this compound showed less potent activity, indicating that subtle structural differences can significantly influence the degree of membrane interaction. researchgate.net The general mechanism for saponins involves an initial adsorption to the membrane surface, followed by insertion into the lipid bilayer, which can disrupt membrane integrity. mdpi.com This permeabilization can be selective, as seen with some antimicrobial peptides that preferentially target bacterial membranes over mammalian ones. nih.gov
Beyond membrane interactions, this compound and its derivatives are implicated in the modulation of critical intracellular signaling pathways that regulate cellular processes like melanogenesis. Research on saponins isolated from Argan press cake, a source of this compound, provides insight into these mechanisms. nih.gov A study on Butyroside D, a saponin co-isolated with this compound, revealed a significant downregulation of key signaling pathways, including:
Cyclic Adenosine Monophosphate (cAMP) Pathway : This pathway is a central regulator of melanogenesis. nih.govnii.ac.jp
Wnt/β-catenin Signaling : This pathway is also known to have a strong interaction with signaling that controls pigmentation. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Cascade : Proteins in this family, such as p38, play an important role in regulating the expression of key melanogenic factors. nih.govnii.ac.jp
The downregulation of these pathways by related saponins suggests a likely mechanism of action for this compound in controlling cellular functions. nih.gov These signaling cascades are known to converge on master transcriptional regulators, which in turn control the expression of specific genes involved in processes like pigmentation. nih.govthno.org
Membrane Permeabilization and Interactions
Impact on Cellular Processes
The modulation of signaling pathways by this compound and its analogs translates into significant effects on complex cellular functions, most notably the synthesis of melanin (B1238610).
Melanogenesis, the process of melanin production, is a tightly regulated pathway influenced by various signaling systems. nih.govmdpi.com this compound A, a derivative from shea kernels, has been identified as a potential skin-whitening agent, pointing to its inhibitory role in melanogenesis. science.govresearchgate.netresearchgate.net The mechanism for this inhibition is believed to occur through the modulation of the signaling pathways mentioned previously (cAMP, Wnt/β-catenin, and MAPK), which ultimately leads to the suppression of melanin biosynthesis. nih.gov
Studies on Butyroside D, a saponin from Argan press cake, have demonstrated a significant reduction in melanin content in B16F10 melanoma cells, an effect attributed to the downregulation of the core melanogenesis signaling network. nih.gov
The Microphthalmia-Associated Transcription Factor (MITF) is considered the master transcriptional regulator of melanocyte development and melanogenesis. nii.ac.jpthno.orgmedicaljournals.se It integrates signals from the upstream cAMP, MAPK, and Wnt pathways to control the expression of essential pigment-producing enzymes. nii.ac.jpthno.org
Research has shown that compounds that inhibit these upstream pathways effectively reduce MITF expression. nih.govthno.org For example, studies on saponins from shea kernels, such as paradoxoside E, have established that their anti-melanogenic effect is mediated by the downregulation of MITF expression. researchgate.net Similarly, Butyroside D was found to significantly decrease the mRNA levels of MITF in a time-dependent manner in B16F10 cells. nih.govnii.ac.jp This evidence strongly suggests that this compound's impact on melanogenesis is also mediated through the suppression of MITF expression.
As the master regulator, MITF directly controls the transcription of key melanogenic enzymes, including Tyrosinase (TYR) and Tyrosinase-Related Protein 1 (TYRP1). nih.govnii.ac.jp TYR is the rate-limiting enzyme in the melanin synthesis pathway. medicaljournals.se TYRP1 is also crucial, playing a role in stabilizing TYR and contributing to the production of eumelanin. nih.gov
Consequently, the downregulation of MITF by saponins like this compound leads to a subsequent decrease in the expression and activity of TYR and TYRP1. nih.govresearchgate.net Experimental data on Butyroside D confirms this relationship, showing a significant reduction in the mRNA expression of both Tyr and Tyrp1 in B16F10 cells following treatment. nih.gov This reduction in melanogenic enzymes directly results in the observed decrease in melanin production. nih.gov
Table 1: Effect of Butyroside D (a Saponin Co-isolated with this compound) on Melanogenesis-Related Gene Expression in B16F10 Cells. Data derived from a study on Butyroside D, providing an illustrative mechanism for related saponins like this compound. nih.gov
| Gene | Treatment Concentration | Time Point | Result |
| Mitf | 2 µM | 6h, 12h | Significant downregulation in mRNA levels |
| Tyr | 2 µM | 6h, 12h | Significant downregulation in mRNA levels |
| Tyrp1 | 2 µM | 6h, 12h | Significant downregulation in mRNA levels |
| MC1R | 2 µM | 6h, 12h | Significant downregulation in mRNA levels |
| c-Kit | 2 µM | 6h, 12h | Significant downregulation in mRNA levels |
Regulation of Microphthalmia-Associated Transcription Factor (MITF) Expression
Induction of Apoptosis in Specific Cell Lines (e.g., A549 cells)
This compound and its derivatives have demonstrated notable cytotoxic effects against specific cancer cell lines, primarily through the induction of apoptosis. Research has specifically highlighted the activity of this compound A against human non-small-cell lung carcinoma (NSCLC) A549 cells. nih.govscience.govscience.gov
Studies have shown that this compound A exhibits cytotoxic activity against A549 cells with a half-maximal inhibitory concentration (IC50) of 13.5 μM. nih.govcifor-icraf.orgacs.orgsci-hub.seresearchgate.net Further investigation through flow cytometry analysis has confirmed that this cytotoxicity is mainly attributable to the induction of apoptosis, or programmed cell death. nih.govcifor-icraf.orgsci-hub.seresearchgate.netresearchgate.net This process involves the activation of specific cellular pathways that lead to the controlled demise of the cancer cells. The mechanism often involves an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases, which are the executioners of apoptosis. nih.gov The ability of this compound A to trigger apoptosis in A549 cells suggests its potential as a chemopreventive or anticancer agent. nih.govcifor-icraf.org
| Compound | Cell Line | Activity | IC50 Value | Reference |
|---|---|---|---|---|
| This compound A | A549 (Human Lung Carcinoma) | Induction of Apoptosis | 13.5 µM | nih.govcifor-icraf.orgsci-hub.seresearchgate.net |
Inhibition of Viral Entry into Host Cells (e.g., HIV-1 cell fusion assay)
This compound, a triterpenoid (B12794562) saponin isolated from the fruit of Tieghemella heckelii, has been identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. hilarispublisher.comnih.govacs.org Its antiviral activity is primarily demonstrated in HIV-1 envelope protein-mediated cell-cell fusion assays, which simulate the process of the virus fusing with a host cell. hilarispublisher.comacs.orghilarispublisher.com this compound (also referred to as Gen-1) functions as a viral entry inhibitor, a class of antiviral drugs that block the virus from entering host cells, which is a critical first step in the viral lifecycle. hilarispublisher.comhilarispublisher.compatsnap.com
While the precise mechanism of action has not been fully elucidated, it is presumed that this compound acts as a membrane fusion inhibitor. hilarispublisher.comhilarispublisher.com Its target could be the HIV-1 envelope proteins or the host cell membrane itself. hilarispublisher.comhilarispublisher.com Although active, this compound is considered less potent than its close analog, Arganine C. nih.govacs.orggoogle.com For instance, in one HIV-based cell-cell fusion assay, Arganine C showed an IC50 of 2.8 μM, whereas this compound had an IC50 of 17 μM. google.com Another study noted that this compound was about half as effective as Arganine C in inhibiting syncytium (cell fusion) formation. acs.org Despite its lower potency compared to Arganine C, this compound effectively inhibits HIV-1 replication at non-cytotoxic concentrations. hilarispublisher.com
| Compound | Assay/Cell Line | Virus Strain | IC50 Value | Reference |
|---|---|---|---|---|
| This compound (Gen-1) | HIV-based cell-cell fusion assay | N/A | 17 µM | google.com |
| This compound (Gen-1) | H9 human T-cells | HIV-1RTMF (AZT-resistant) | 40.0 ± 1.20 µM | hilarispublisher.com |
| This compound (Gen-1) | Human PBMCs | HIV-1RTMF (AZT-resistant) | 20.0 ± 0.42 µM | hilarispublisher.com |
| This compound (Gen-1) | Human PBMCs | Clinical Isolate | 65.0 ± 0.69 µM | hilarispublisher.com |
Structure-Activity Relationship Studies (SAR)
Structure-activity relationship (SAR) studies on this compound and its analogs have provided crucial insights into the molecular features necessary for their biological activities, particularly their anti-HIV effects.
Influence of Sugar Chain Composition and Linkage on Bioactivity
The sugar moieties attached to the triterpene aglycone are critical for the bioactivity of this compound. hilarispublisher.com Specifically, the bisdesmosidic nature, with sugar chains at both the C-3 and C-28 positions, is a key feature of active saponins in this class. Research has unequivocally demonstrated that the large, four-sugar chain attached at the C-28 position is essential for the anti-HIV entry activity. google.com The complete removal of this tetrasaccharide chain from this compound to yield 16α-hydroxyprotobassic acid 3-O-β-D-glucuronopyranoside results in a total loss of antiviral activity in cell fusion assays. nih.govacs.orggoogle.com This indicates that the complex sugar chain is not merely a passive component but plays a direct and indispensable role in the interaction that blocks viral entry.
Role of Aglycone Structure in Biological Potency
The aglycone of this compound is 16α-hydroxyprotobassic acid, an oleanane-type triterpenoid. While this core structure is common to many bioactive saponins from the Sapotaceae family, it is not the sole determinant of cytotoxicity or antiviral potency. The aglycone provides the fundamental scaffold, but its biological activity is profoundly modulated by the attached sugar chains. As noted previously, the removal of these sugar chains renders the molecule inactive, highlighting that the aglycone by itself is insufficient to exert the anti-HIV effect. nih.govacs.org Therefore, the biological potency of this compound is a result of the synergistic interplay between the triterpenoid aglycone and its specific glycosylation pattern.
Impact of Specific Functional Groups on Cellular Effects
Specific functional groups on both the aglycone and the sugar moieties significantly influence the biological effects of this compound and its derivatives. The most striking example is the difference between this compound and its more potent analog, Arganine C. These two saponins are structurally identical except for a single functional group difference on the sugar attached at the C-3 position of the aglycone. google.com this compound possesses a glucuronic acid at this position, which features a carboxylic acid group (-COOH), whereas Arganine C has a glucose molecule, which has a primary alcohol group (-CH₂OH) in the corresponding position. google.comtandfonline.com
This minor structural change has a major impact on antiviral potency, with Arganine C being a significantly stronger HIV entry inhibitor. nih.govacs.org The reduced activity of this compound is attributed to the presence of the carboxyl group. This is further supported by the fact that this compound can be chemically converted into the more active Arganine C by the reduction of its ethyl ester with sodium borohydride, a process that converts the carboxyl-related group back to an alcohol. nih.govacs.org This demonstrates the critical role that a single functional group can play in modulating the biological potency of these complex natural products.
Comparative Biological Activity of this compound Analogs (e.g., this compound A, Arganine C)
Comparing the biological activities of this compound with its analogs, such as this compound A and Arganine C, reveals important structure-activity relationships.
This compound vs. Arganine C: The most studied comparison is between this compound and Arganine C in the context of anti-HIV activity. Both are triterpenoid saponins isolated from Tieghemella heckelii. nih.govacs.org Across multiple studies, Arganine C consistently demonstrates stronger inhibition of HIV entry than this compound. acs.orggoogle.comresearch-nexus.net In an HIV-based cell fusion assay, Arganine C was found to be the more active of the two, with an IC50 of 2.8 μM compared to 17 μM for this compound. google.com Another report described Arganine C as strongly inhibiting HIV entry, achieving 100% inhibition of syncytium formation at a concentration of 20 μM, while this compound was noted to be less potent. nih.govacs.org The superior activity of Arganine C is attributed to the glucose moiety at C-3, in contrast to the glucuronic acid in this compound. google.com
This compound A: this compound A, isolated from shea (Vitellaria paradoxa) kernels, is primarily noted for its cytotoxic and pro-apoptotic activity. science.govcifor-icraf.orgsci-hub.se It has been shown to induce apoptosis in A549 human lung cancer cells with an IC50 of 13.5 μM. nih.govcifor-icraf.orgresearchgate.net
This comparison highlights how subtle variations in the chemical structure of these saponin analogs lead to distinct biological activity profiles, with Arganine C being a more potent antiviral agent and this compound A showing promise in the realm of cancer research.
| Compound | Assay | Reported Activity | IC50 Value | Reference |
|---|---|---|---|---|
| This compound (Gen-1) | HIV-based cell-cell fusion | Less potent inhibitor | 17 µM | google.com |
| Arganine C (Rev-1) | HIV-based cell-cell fusion | Strong inhibitor | 2.8 µM | google.com |
| This compound | HIV cell fusion | Less potent, about half as effective as Arganine C | N/A | acs.org |
| Arganine C | HIV cell fusion | Strongly inhibits HIV entry (100% inhibition at 20 µM) | N/A | nih.govacs.org |
Ecological and Evolutionary Perspectives of Tieghemelin
Role of Tieghemelin as a Plant Defense Compound against Herbivores and Pathogens
Plants, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to defend themselves against a multitude of threats, including herbivores and pathogenic microorganisms. mdpi.com Bioactive specialized compounds, formerly known as secondary metabolites, are central to this defense system. mdpi.com These molecules can repel or intoxicate insects, interfere with their digestion, or inhibit the growth of fungi and bacteria. mdpi.com Triterpenoid (B12794562) saponins (B1172615), the class of compounds to which this compound belongs, are well-documented for their role in plant defense.
The mechanism of defense for saponins can be multifaceted. For instance, some saponins act as feeding deterrents due to their bitter taste, reducing the rate of consumption by herbivores. nih.gov Others may have post-ingestive toxic effects or interfere with microbial membranes. The defensive compounds in plants are often produced in response to an attack, with signaling molecules like jasmonates accumulating rapidly upon herbivory to boost the synthesis of these protective chemicals. mdpi.com
Table 1: Documented Defensive Activities of Compounds from the Sapotaceae Family
| Plant Species (Family) | Compound Class | Observed Defensive Activity |
|---|---|---|
| Vitellaria paradoxa (Sapotaceae) | Triterpene Glycosides (including this compound A), Flavonoids | Antibacterial, Antifungal researchgate.netresearchgate.net |
| Various Sapotaceae species | Triterpenoid Saponins | Antifungal, Cytotoxicity, Anti-inflammatory |
Note: This table includes examples of defensive activities from the broader plant family or compound class to contextualize the likely role of this compound.
Involvement in Plant-Microbe Interactions and Symbiotic Relationships
Plant-microbe interactions encompass a wide spectrum of relationships, from pathogenesis to mutualism. scitechnol.com While compounds like this compound are implicated in defending against pathogenic microbes, secondary metabolites can also mediate beneficial symbiotic relationships. mdpi.comuth.gr For example, plants engage in intricate molecular dialogues with microbes to establish relationships that can enhance nutrient uptake, such as the symbioses with mycorrhizal fungi and nitrogen-fixing bacteria. scitechnol.comuth.gr These beneficial microbes are often considered "biofertilizers" and can improve plant growth and tolerance to stress. uth.gr
The role of specific saponins like this compound in fostering these symbiotic connections is an area that requires more targeted research. However, it is known that root exudates containing various secondary metabolites, such as flavonoids and phenylpropanoids, can influence the microbial communities in the rhizosphere. nih.gov These compounds can selectively stimulate the growth of beneficial microbes. nih.gov
Given the antimicrobial properties of many saponins, it is plausible that compounds like this compound help shape the microbial environment of the plant root and foliage, potentially deterring pathogens while allowing beneficial or benign microbes to thrive. This regulation ensures that the plant's symbiotic needs are met without compromising its defenses. uth.gr The plant must carefully manage these interactions, often through complex signaling pathways that control microbial colonization according to the plant's needs. uth.gr
Evolutionary Trajectories of this compound Biosynthetic Pathways in Plants
The immense chemical diversity seen in the plant kingdom is the product of millions of years of evolution. elifesciences.org The biosynthetic pathways that create specialized metabolites like this compound are thought to have evolved through a series of genetic events, primarily gene duplication followed by divergence and neofunctionalization. nih.govfrontiersin.org
The biosynthesis of triterpenoids begins with the isoprenoid pathway. nih.gov The evolution of this core pathway, including the development of alternative routes for producing precursors, set the stage for the vast diversification of terpenoids in plants. nih.gov The creation of a complex saponin (B1150181) like this compound involves several key enzymatic steps:
Terpene Synthesis: A terpene synthase enzyme first creates the basic carbon skeleton, in this case, an oleanane-type triterpenoid.
Oxidative Functionalization: Enzymes from the cytochrome P450 family introduce hydroxyl groups and other modifications to the skeleton. This family of enzymes is known for its rapid expansion and diversification in plants. nih.gov
Glycosylation: Glycosyltransferase enzymes attach sugar moieties to the triterpenoid aglycone.
The evolutionary path to this compound likely involved the duplication of ancestral genes for these enzyme families. nih.govfrontiersin.org Over time, the duplicated genes accumulated mutations, leading to enzymes with new or altered substrate specificities—a process known as neofunctionalization. frontiersin.org The "promiscuity" of some of these enzymes, meaning their ability to act on multiple substrates, may also have played a role in generating novel chemical structures. elifesciences.orgnih.gov This evolutionary tinkering allows for the creation of a vast array of compounds from a relatively small number of core pathways, providing plants with novel chemicals to adapt to specific ecological pressures. elifesciences.org
Chemotaxonomic Significance within the Sapotaceae Family
Chemotaxonomy uses the chemical constituents of organisms as a tool for classification. Certain specialized metabolites are often unique to specific plant families or genera, serving as chemical markers. Within the Sapotaceae family, triterpenoid saponins are of particular chemotaxonomic importance. ijsrtjournal.com
The aglycones (the non-sugar part of the saponin) derived from protobassic acid and 16α-hydroxyprotobassic acid are considered significant chemical markers for species belonging to the Sapotaceae. this compound is a glycoside of protobassic acid, placing it squarely within this defining chemical group. The occurrence of these specific saponin structures is highly restricted in other plant families, strengthening their value as a taxonomic indicator for Sapotaceae. The frequent presence of these compounds, alongside other classes like flavonoids and phenolics, helps to chemically characterize the family. researchgate.netijsrtjournal.com
Table 2: Key Chemotaxonomic Marker Compounds in the Sapotaceae Family
| Compound/Aglcone | Compound Class | Significance |
|---|---|---|
| Protobassic acid | Triterpenoid Sapogenin | A key aglycone for many saponins, considered a chemical marker for Sapotaceae. |
| 16α-hydroxyprotobassic acid | Triterpenoid Sapogenin | Another key aglycone that serves as a chemotaxonomic marker for the family. |
| This compound | Triterpenoid Saponin | A glycoside of protobassic acid, its presence is characteristic of certain Sapotaceae genera like Tieghemella and Vitellaria. researchgate.net |
| Arganine C | Triterpenoid Saponin | A common saponin found across many Sapotaceae plants. |
Future Directions in Tieghemelin Research
Exploration of Undiscovered Tieghemelin Analogs and Bioactivities
The natural world remains a vast repository of chemical diversity. The isolation of this compound is often accompanied by the discovery of structurally related analogs, each with potentially unique biological profiles. A significant future avenue lies in the systematic exploration for novel this compound-related saponins (B1172615) from the Sapotaceae family and other plant taxa.
Research has already identified several analogs, such as Arganine C, which was co-isolated with this compound and exhibits more potent anti-HIV activity. researchgate.net Interestingly, this compound can be chemically converted to Arganine C, a process that could enhance the yield of the more active compound. researchgate.netresearchgate.net Other related oleanane-type glycosides, including various paradoxosides and parkiosides, have been found in shea (Vitellaria paradoxa), the same source as this compound. colab.ws The subtle structural differences between these compounds, such as the nature of the sugar moieties, have been shown to significantly influence their bioactivity. For instance, a comparative study noted that the substitution of a rhamnose sugar in this compound A for an apiose sugar in Butyroside D altered the compound's cytotoxic effects on the A549 cell line. researchgate.net
Future work should focus on:
Bioprospecting: Expanding the search for new analogs in a wider range of plant species.
Bioactivity Screening: Evaluating both new and known analogs against a broader array of biological targets. Initial studies have confirmed cytotoxic, antiviral, anti-inflammatory, and melanogenesis-inhibitory activities, but other potential applications may exist. researchgate.netnih.gov
Synergistic Effects: Investigating the combined biological effects of this compound and its co-occurring analogs, as synergistic interactions may lead to enhanced therapeutic efficacy. researchgate.net
A summary of key this compound analogs and their reported activities is presented below.
| Compound/Analog | Source Plant(s) | Reported Bioactivity |
| This compound | Tieghemella heckelii, Vitellaria paradoxa | Antiviral (HIV), Cytotoxic (A549 cells) researchgate.netnih.gov |
| Arganine C | Tieghemella heckelii | Potent anti-HIV entry inhibitor researchgate.net |
| Butyroside D | Argania spinosa, Vitellaria paradoxa | Anti-melanogenesis researchgate.netnih.gov |
| Paradoxoside E | Vitellaria paradoxa | Anti-melanogenesis nih.gov |
Advanced Genetic and Proteomic Studies of Biosynthesis
The current reliance on extraction from plant sources for this compound is not scalable for large-scale production. A fundamental understanding of its biosynthetic pathway is crucial for developing alternative production strategies. This compound, as a triterpene saponin (B1150181), originates from the cyclization of 2,3-oxidosqualene (B107256), a C30 precursor synthesized through the well-established mevalonate (B85504) or non-mevalonate pathways. nih.gov The key steps involve oxidosqualene cyclases (OSCs) that form the basic triterpene skeleton, followed by modifications such as hydroxylation and glycosylation by various transferase enzymes. nih.gov
Advanced "omics" technologies offer powerful tools to unravel this complex pathway:
Genomics: Sequencing the genomes of Tieghemella heckelii and Vitellaria paradoxa will enable the identification of biosynthetic gene clusters (BGCs) responsible for producing this compound and its analogs.
Proteomics: The "proteomining" approach, which correlates protein expression profiles with the production of specific secondary metabolites, can pinpoint the active enzymes in the pathway. frontiersin.org By comparing protein levels in high-producing versus low-producing plant tissues or fermentation stages, researchers can identify the specific OSCs, cytochrome P450s, and glycosyltransferases involved. frontiersin.orgbiorxiv.org
Elucidating the full biosynthetic pathway will pave the way for metabolic engineering and synthetic biology applications aimed at sustainable and high-yield production.
Refined Mechanistic Elucidation of Cellular and Molecular Interactions
While this compound has been shown to possess several bioactivities, the precise molecular mechanisms underlying these effects are not fully understood. A deeper mechanistic insight is essential for its development as a therapeutic agent.
For its antiviral activity , this compound is proposed to be an HIV entry inhibitor. hilarispublisher.com Saponins are known for their ability to interact with cell membranes, and it is hypothesized that this compound may disrupt the viral envelope or interfere with the host cell membrane, thereby preventing the cell-cell fusion required for viral entry. researchgate.nethilarispublisher.com However, its exact molecular target—whether a viral protein like gp120/gp41 or a host cell receptor—remains to be identified. hilarispublisher.com
In terms of its cytotoxic activity , studies have shown that this compound induces apoptosis in A549 human lung cancer cells. sci-hub.senih.govacs.org Future investigations should aim to delineate the specific apoptotic cascade it activates, including its effects on key regulatory proteins such as caspases and members of the Bcl-2 family.
For other activities like melanogenesis inhibition , research on related compounds provides a template. Butyroside D has been shown to inhibit melanin (B1238610) production by downregulating the expression of microphthalmia-associated transcription factor (MITF) and key enzymes like tyrosinase (TYR), an effect mediated through the cAMP signaling pathway. nih.govnii.ac.jp It is plausible that this compound's anti-melanogenic effects, if any, operate through a similar mechanism.
Development of Sustainable Production Systems for this compound and Derivatives
To move this compound from a laboratory curiosity to a viable product, sustainable and economically feasible production methods are paramount. The current extraction from wild or cultivated plants poses challenges related to ecological impact, supply chain consistency, and yield variability.
Future research should explore several avenues for sustainable production:
Optimized Cultivation: Developing high-yielding cultivars of source plants like V. paradoxa and implementing cleaner production practices, such as the use of composted biomass and reduced chemical inputs, can improve the sustainability of traditional cultivation. mdpi.com
Plant Cell and Tissue Culture: Establishing cell or tissue culture systems can provide a controlled, consistent, and year-round source of this compound, independent of geographical and climatic constraints.
Heterologous Biosynthesis: Once the biosynthetic genes are identified (as per section 8.2), they can be transferred into a microbial chassis, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. This synthetic biology approach allows for large-scale, fermentative production in bioreactors, offering significant advantages in terms of yield, scalability, and purity.
Green Chemistry: Employing principles of green chemistry for the semi-synthesis of more potent derivatives (e.g., the conversion of this compound to Arganine C) can reduce waste and the use of hazardous reagents. researchgate.netresearchgate.net
These strategies align with the broader goals of sustainable production, which emphasize resource conservation, economic viability, and environmental protection. researchgate.netcompass-software.itresearchgate.net
Integration of Computational Approaches (e.g., Molecular Docking for Biological Activity)
Computational methods, particularly molecular modeling, are becoming indispensable in drug discovery and development. These in silico techniques can significantly accelerate research by predicting molecular interactions, guiding experimental design, and aiding in the development of new compounds.
For this compound research, computational approaches can be applied in several ways:
Target Identification: Molecular docking can be used to screen this compound and its known analogs against libraries of biological targets (e.g., viral proteins, cancer-related enzymes) to hypothesize their mechanism of action and identify new potential therapeutic applications. mdpi.com
Binding Mode Analysis: For a known target, docking can predict the specific binding site and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein. researchgate.netthesciencein.org This can help explain the differences in activity observed between various analogs. For example, docking could be used to compare the binding of this compound and the more potent Arganine C to HIV envelope proteins.
Rational Drug Design: The structural insights gained from docking studies can guide the rational design of novel this compound derivatives with improved potency, selectivity, or pharmacokinetic properties.
Validation of Stability: Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment, providing a more dynamic and realistic view of the interaction. biorxiv.org
Integrating these computational tools into the research workflow will provide a powerful synergy with experimental studies, refining hypotheses and focusing laboratory efforts on the most promising avenues for the development of this compound-based therapeutics. nih.gov
Q & A
Q. What frameworks ensure ethical rigor in this compound studies involving animal models or human-derived cells?
Q. How can systematic reviews improve hypothesis generation for understudied derivatives of this compound?
- Methodological Answer: Conduct PRISMA-compliant reviews to map knowledge gaps. Use text-mining tools (VOSviewer) to identify emerging trends and prioritize derivatives with high structural novelty or predicted bioactivity .
Key Themes for Methodological Rigor
- Experimental Design : Prioritize reproducibility via detailed protocols (e.g., reagent lot numbers, instrument calibration logs) .
- Data Validation : Use orthogonal methods (e.g., NMR + HRMS) and open-access data sharing to enhance transparency .
- Conflict Resolution : Apply meta-analytic frameworks to reconcile contradictory findings and publish negative results to reduce publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
